molecular formula C22H19NO4 B2847684 4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)butanoic acid CAS No. 398995-63-6

4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)butanoic acid

Cat. No.: B2847684
CAS No.: 398995-63-6
M. Wt: 361.397
InChI Key: NNUJYUGKZMAOCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(12,14-Dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)butanoic acid is a synthetic carboxylic acid derivative within the epipyrroloanthracene family. Its structure comprises a fused anthracene-pyrrolidine core with two ketone groups at positions 12 and 14 and a butanoic acid substituent at position 13 (Figure 1).

The compound’s synthesis likely follows established protocols for analogous epipyrroloanthracene derivatives. For example, similar molecules are synthesized via [4+2] cycloaddition between anthracene-based enones and maleimides in toluene at elevated temperatures (e.g., 90°C for 48 hours) . The butanoic acid moiety may be introduced through functionalization of the maleimide precursor or post-synthetic modification.

Properties

IUPAC Name

4-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c24-16(25)10-5-11-23-21(26)19-17-12-6-1-2-7-13(12)18(20(19)22(23)27)15-9-4-3-8-14(15)17/h1-4,6-9,17-20H,5,10-11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUJYUGKZMAOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)butanoic acid typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core anthracene structure, followed by the introduction of the pyrrolo and butanoic acid moieties. Common reagents used in these reactions include various oxidizing and reducing agents, as well as catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the modification of its chemical structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce more reduced forms of the original compound.

Scientific Research Applications

4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)butanoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to inhibit certain biological pathways or target specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Molecular Differences

The following table highlights key structural and molecular distinctions between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type/Position Key Functional Groups
4-(12,14-Dioxo...yl)butanoic acid (Target) C₂₃H₂₁NO₄* 375.4* Butanoic acid at position 13 2 ketones, carboxylic acid
2-(12,14-Dioxo...yl)hexanoic acid () C₂₄H₂₃NO₄ 389.45 Hexanoic acid at position 13 2 ketones, carboxylic acid
Butyl 2-(12,14-Dioxo...yl)acetate () C₂₄H₂₃NO₄ 389.44 Acetate ester at position 13 2 ketones, ester
(E)-13-Benzoylphenyl derivatives () ~C₃₄H₂₄N₂O₅ ~552.58 Aryl ketone at position 13 2 ketones, aryl groups
(E)-9-(2-Nitrovinyl) derivatives () ~C₂₅H₁₈N₂O₆ ~442.42 Nitrovinyl group at position 9 2 ketones, nitroalkene

*Estimated based on structural similarity to (hexanoic acid derivative).

Key Observations:

  • Chain Length and Polarity: The target compound’s butanoic acid chain (C4) is shorter than the hexanoic acid derivative (C6) in , likely reducing lipophilicity and enhancing aqueous solubility .
  • Substituent Position: Aryl ketone derivatives (e.g., ) show enhanced π-π stacking interactions, whereas nitrovinyl groups () introduce electrophilic reactivity .

Physical and Spectroscopic Properties

Melting Points:

  • Esters (e.g., ) generally exhibit lower melting points than carboxylic acids due to reduced intermolecular hydrogen bonding .

Spectroscopic Data:

  • IR Spectroscopy: All compounds show strong C=O stretches (1660–1715 cm⁻¹) for the dione and substituent ketones/esters. Carboxylic acids (target compound) display broad O-H stretches (~2500–3000 cm⁻¹) absent in esters .
  • NMR: The anthracene core protons resonate at δ 7.0–8.5 ppm (aromatic), while butanoic acid protons appear as a triplet near δ 2.3–2.6 ppm (CH₂) and a triplet at δ 1.6–1.8 ppm (CH₂CH₂COOH) .

Biological Activity

4-(12,14-Dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)butanoic acid is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C24H23NO4
  • Molar Mass : 389.45 g/mol
  • CAS Number : 475100-30-2
  • Storage Conditions : 2-8°C

The biological activity of this compound is primarily attributed to its structural features which allow it to interact with various biological targets. The dioxo and tetrahydro structures contribute to its ability to form hydrogen bonds and engage in π-stacking interactions with biomolecules.

Potential Mechanisms:

  • Antioxidant Activity : The compound exhibits significant free radical scavenging abilities. This is crucial for reducing oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes linked to metabolic disorders, including urease and others involved in hypertension regulation.
  • Antimicrobial Properties : The compound shows promise in inhibiting the growth of certain bacteria, indicating potential use as an antibacterial agent.

Biological Activity Data

Activity TypeMethodologyResults
AntioxidantDPPH AssaySignificant scavenging activity observed.
Urease InhibitionEnzyme AssayIC50 values indicate strong inhibition.
AntibacterialAgar Well DiffusionEffective against several bacterial strains.

Case Studies

  • Antioxidant Evaluation :
    • A study conducted on various synthesized derivatives of similar compounds showed that those with structural similarities to 4-(12,14-dioxo...) exhibited enhanced antioxidant properties compared to their parent compounds .
  • Urease Inhibition :
    • A comparative analysis indicated that derivatives with electron-withdrawing groups demonstrated higher urease inhibition capabilities than standard drugs like thiourea. The compound's structure suggests a similar potential for urease inhibition .
  • Antimicrobial Activity :
    • Research involving agar diffusion methods revealed that the compound effectively inhibited the growth of pathogenic bacteria, supporting its development as a potential antimicrobial agent .

Research Findings

Recent findings emphasize the significance of substituents on the biological activity of similar compounds:

  • Compounds with strong electron-withdrawing groups (e.g., nitro and halogen groups) tend to exhibit higher biological activities due to enhanced binding affinity to target enzymes .
  • Structural modifications can lead to variations in potency; thus, systematic studies are necessary to optimize these compounds for therapeutic use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.